Cupric perchlorate

Description

Fundamental Role in Inorganic Chemistry

Cupric perchlorate's primary significance in inorganic chemistry stems from its function as a potent oxidizing agent and its utility in coordination chemistry. at.ua The perchlorate (B79767) ion (ClO₄⁻) is known for being a weakly coordinating anion. This property is crucial as it makes the copper(II) cation readily available to bond with a wide array of ligands, facilitating the synthesis of novel coordination complexes.

In these complexes, the copper(II) ion typically adopts a distorted octahedral geometry, as observed in its hexahydrate form where it is coordinated by six water molecules. iucr.org Researchers have leveraged this to create complexes with various organic ligands, such as 4-amino-1,2,4-triazole (B31798) and terpyridine-N-oxides, to study their unique structures, thermal stabilities, and reactivity profiles. rsc.orgresearchgate.net The synthesis of such compounds is fundamental to developing new materials with specific properties.

Overview of Research Domains and Contemporary Relevance

The unique chemical properties of this compound have established its relevance across several advanced research domains, including catalysis, materials science, and electrochemistry.

Catalysis in Organic Synthesis: this compound is recognized as an effective and inexpensive Lewis acid catalyst in numerous organic transformations. Its applications include:

Condensation Reactions: It efficiently catalyzes multi-component reactions, such as the synthesis of polyhydroquinolines from aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297), particularly under ultrasound irradiation which enhances yields and shortens reaction times.

Acetylation: It is used to catalyze the acetylation of alcohols, phenols, amines, and thiols.

Cyanosilylation: The compound serves as a catalyst for the addition of trimethylsilyl (B98337) cyanide to aldehydes. sigmaaldrich.com

Materials Science: this compound is a key precursor in the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs): It serves as a copper source for the construction of MOFs, which are porous materials with high surface areas. These frameworks have significant potential in applications like gas storage and separation. fishersci.be

Energetic Coordination Compounds (ECCs): The compound is used to synthesize ECCs by combining the copper ion with energetic ligands. rsc.org These materials are under investigation for their explosive properties, offering a pathway to novel, tunable energetic materials. rsc.org

Electrochemistry: In the field of electrochemistry, this compound is often used as an electrolyte. Its high solubility and the non-coordinating nature of the perchlorate anion are advantageous in non-aqueous electrochemical studies. For instance, it is used in solutions to investigate the redox behavior of complex molecules like copper porphyrins. It is also employed in research concerning energy storage devices, such as batteries, due to its ability to facilitate electron transfer processes.

Data Tables

Table 1: Physicochemical Properties of this compound Hexahydrate

| Property | Value | References |

|---|---|---|

| Chemical Formula | Cu(ClO₄)₂ · 6H₂O | sigmaaldrich.com |

| Molecular Weight | 370.54 g/mol | nih.govamericanelements.com |

| Appearance | Blue crystalline solid | wikipedia.orgnih.govamericanelements.com |

| Density | 2.225 g/cm³ | wikipedia.orgsigmaaldrich.comamericanelements.com |

| Melting Point | 82 °C (180 °F) | wikipedia.orgamericanelements.com |

| Boiling Point | 120 °C (248 °F) with decomposition | wikipedia.orgamericanelements.com |

| Solubility in Water | 146 g/100 mL (at 30 °C) | wikipedia.orgamericanelements.com |

Table 2: Examples of Catalytic Applications

| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Polyhydroquinoline Synthesis | Cu(ClO₄)₂ · 6H₂O | Aldehydes, ethyl acetoacetate, dimedone, ammonium acetate | Efficient, high-yield synthesis under ultrasound conditions. | |

| Cyanosilylation of Aldehydes | Cu(ClO₄)₂ · 6H₂O | Aldehydes, Trimethylsilyl cyanide | Effective catalysis of the formation of cyanohydrin trimethylsilyl ethers. | sigmaaldrich.com |

| Acetylation | Cu(ClO₄)₂ · 6H₂O | Alcohols, phenols, amines, thiols with acetic anhydride (B1165640) | Efficient acetylation under solvent-free conditions. | |

Structure

2D Structure

Properties

IUPAC Name |

copper;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Cu/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNNKGFMTBWUGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

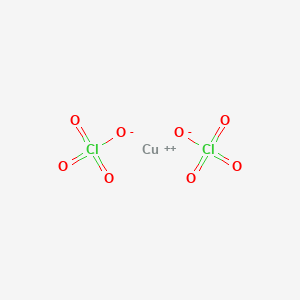

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17031-32-2 (dihydrate) | |

| Record name | Cupric perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40890720 | |

| Record name | Perchloric acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale green hygroscopic solid; [Merck Index] | |

| Record name | Cupric perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13770-18-8 | |

| Record name | Cupric perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBE83VVE7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cupric Perchlorate and Its Coordination Complexes

Diverse Synthetic Approaches

The synthesis of cupric perchlorate (B79767) and its coordination complexes can be achieved through several established methods, primarily centered around solution-phase reactions. These methods offer versatility in producing a wide array of copper(II) perchlorate derivatives.

Solution-Phase Complexation Reactions

A common and straightforward method for preparing cupric perchlorate is through the reaction of copper(II) oxide, copper(II) hydroxide (B78521), or basic copper carbonate with perchloric acid. sciencemadness.orgsciencemadness.org This acid-base reaction yields the hydrated form of this compound, typically the hexahydrate, Cu(ClO₄)₂·6H₂O. sciencemadness.org Another approach involves a metathesis or displacement reaction, where an aqueous solution of copper(II) sulfate (B86663) is treated with barium perchlorate. This results in the precipitation of insoluble barium sulfate, leaving aqueous this compound. sciencemadness.org Similarly, reacting copper(II) chloride or bromide with silver perchlorate in a suitable solvent like diethyl ether can produce this compound, with the insoluble silver halide precipitating out. sciencemadness.orgsciencemadness.org

The synthesis of coordination complexes often involves the direct reaction of this compound hexahydrate with a specific ligand in a suitable solvent. For instance, reacting this compound with aminoguanidine (B1677879) hemisulfate in water yields the bis(aminoguanidine)copper(II) perchlorate complex. at.uaresearchgate.net Similarly, complexes with mixed ligands like 2,2′-bipyridine and 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine can be synthesized in a stepwise manner in a water-ethanol mixture. mdpi.com The choice of solvent and reaction conditions, such as pH and temperature, plays a crucial role in the successful formation and crystallization of the desired complex. at.uagla.ac.uk

Preparation of Specific Cu(II) Perchlorate Derivatives

The versatility of this compound as a starting material allows for the synthesis of a wide range of specific derivatives with tailored properties. These derivatives are often energetic materials or possess interesting structural and catalytic features.

Energetic Coordination Compounds: Many copper(II) perchlorate complexes with nitrogen-rich ligands are synthesized for their energetic properties. Examples include complexes with aminoguanidine, at.ua 4-amino-1,2,4-triazole (B31798), researchgate.net and cytosine. at.ua The synthesis typically involves dissolving this compound hexahydrate and the respective ligand in a solvent like water or methanol (B129727) and allowing the product to crystallize. at.uaresearchgate.netat.ua

Macrocyclic Complexes: Dinuclear copper(II) complexes can be formed using large macrocyclic ligands. The reaction of various copper(II) salts, including perchlorate, with a hexaaza-tetraoxa macrocycle in the presence of a coordinating solvent like DMF leads to the formation of dinuclear species where the macrocycle encapsulates two copper ions. mdpi.com

Schiff Base Complexes: Copper(II) complexes with Schiff base ligands can be prepared by reacting this compound hexahydrate with a pre-formed Schiff base or by a one-pot reaction involving the metal salt, an aldehyde, and an amine. nih.gov

Asymmetric Bipyridine Complexes: A notable example is the synthesis of (tris(2-aminoethyl)amine)(4,5-diazafluoren-9-one)copper(II) perchlorate, which forms an unusual six-coordinate geometry. This complex was designed and synthesized to model associative complexes in ligand-substitution reactions. acs.org

The table below summarizes the synthesis of several specific Cu(II) perchlorate derivatives.

| Complex Name | Ligands | Synthetic Method | Reference |

| Bis(aminoguanidine)copper(II) perchlorate | Aminoguanidine | Reaction of aminoguanidine hemisulfate with copper(II) perchlorate in water. | at.ua |

| Cu(bpy)₂(pmtp)₂ | 2,2′-bipyridine (bpy), 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp) | Stepwise reaction of copper(II) perchlorate hexahydrate with bpy followed by pmtp in a water/ethanol mixture. | mdpi.com |

| Tetrakis(4-amino-1H-pyrimidine-2-one)copper(II) perchlorate (CCPL) | Cytosine | Reaction of copper(II) perchlorate hexahydrate with cytosine in methanol. | at.ua |

| Cu₂(OClO₃)₂(DMF)₂L₂ | Hexaaza-tetraoxa macrocycle (L), Dimethylformamide (DMF) | Reaction of copper(II) perchlorate with the macrocyclic ligand in DMF. | mdpi.com |

| (tris(2-aminoethyl)amine)(4,5-diazafluoren-9-one) copper(II) perchlorate | tris(2-aminoethyl)amine (tren), 4,5-diazafluoren-9-one (B35911) (dzf) | Designed synthesis involving the reaction of the respective ligands with a copper(II) salt. | acs.org |

Advanced Synthetic Strategies

In recent years, more advanced and environmentally friendly synthetic methods have been developed for the preparation of this compound complexes and related materials. These strategies often offer advantages such as reduced solvent usage, shorter reaction times, and the ability to produce nanomaterials.

Solvent-Free Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and energy consumption. One approach involves the solid-state combustion of a precursor complex. For example, tetra(imidazole)copper(II) nitrate, prepared through a solvent-free melt-assisted technique, can be used as a precursor for the synthesis of copper-containing nanosized particles without the use of any solvents. dntb.gov.ua Another solvent-free method involves using copper perchlorate as a catalyst for organic reactions, such as the acetylation of alcohols, phenols, amines, and thiols using acetic anhydride (B1165640). researchgate.net These reactions are performed at room temperature without any solvent, highlighting the efficiency of metal perchlorates in catalyzing reactions under green conditions. researchgate.net

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. This technique has been successfully applied to the synthesis of various compounds using this compound as a catalyst. For instance, the synthesis of polyhydroquinolines through a four-component condensation reaction is efficiently catalyzed by copper perchlorate hexahydrate under ultrasound irradiation at room temperature. nih.gov This method offers the advantages of high yields, short reaction times, and simple workup procedures compared to conventional heating methods. nih.gov Similarly, the von Pechmann condensation for the synthesis of 2H-chromen-2-ones is effectively promoted by copper perchlorate under solvent-free conditions with ultrasound assistance. researchgate.netsemanticscholar.org The synergy between the catalyst and ultrasound irradiation leads to a greener and more efficient synthetic route. nih.govresearchgate.net

Preparation of Nanoscale Copper Materials via Cu(II) Precursors

Copper(II) compounds, including complexes derived from this compound, serve as important precursors for the synthesis of nanoscale copper and copper oxide materials. These nanomaterials exhibit unique properties and have applications in catalysis and materials science.

A common method is the thermal decomposition or calcination of a copper(II) precursor. For example, nanoscale CuO can be synthesized by the calcination of copper(II) isonicotinate (B8489971) tetrahydrate at 180 °C. rsc.org Similarly, direct calcination of copper-based metal-organic frameworks (MOFs) under an air atmosphere can produce copper oxide nanoparticles with controlled size and morphology. nanochemres.org The calcination temperature is a critical parameter that influences the characteristics of the final product. nanochemres.org

Wet chemical reduction is another widely used technique. This involves the reduction of a copper(II) salt, such as copper(II) succinate, using a reducing agent like sodium borohydride (B1222165) in an ultrasonic bath. japsonline.com This method can produce copper nanoparticles which may subsequently oxidize to copper oxide. japsonline.com The synthesis of copper nanoparticles can also be achieved by reducing a copper(II) source with agents like lithium metal in the presence of a stabilizing agent. acs.org

The following table provides an overview of different methods for preparing nanoscale copper materials from Cu(II) precursors.

| Precursor | Synthetic Method | Nanomaterial Product | Reference |

| Copper(II) isonicotinate tetrahydrate | Precipitation-calcination | Nanoscale CuO | rsc.org |

| Copper-based Metal-Organic Frameworks (MOFs) | Direct calcination | Copper oxide nanoparticles | nanochemres.org |

| Copper(II) succinate | Chemical reduction with NaBH₄ under ultrasound | Copper and copper oxide nanoparticles | japsonline.com |

| Anhydrous CuCl₂ | Reduction with Li metal and DTBB | Copper nanoparticles | acs.org |

| Copper(II) hydrazinecarboxylate | Thermal or sonochemical reduction | Copper and Copper(I) oxide nanoparticles | google.com |

Crystallization Control and Doping Techniques

Co-crystallization is a technique utilized to modify the crystal lattice of a target compound by incorporating a second component, known as a co-former, into the crystal structure. This process can lead to the formation of a new crystalline solid with altered physicochemical properties. In the context of this compound, co-crystallization has been explored as a method to modify its lattice structure, as well as to influence the lattice of other compounds.

One notable application of co-crystallization is in the modification of ammonium (B1175870) perchlorate (AP), a widely used oxidizer in solid propellants. The inclusion of this compound into the ammonium perchlorate lattice via co-crystallization has been shown to alter the crystal habit and thermal decomposition characteristics of AP. Research has demonstrated that doping ammonium perchlorate with this compound leads to changes in the lattice parameters of the AP crystals. For instance, the inclusion of copper ions from this compound into the AP lattice has been observed to increase the 'a' and 'c' lattice parameters while reducing the 'b' lattice parameter. at.ua This modification of the crystal lattice is a key factor in enhancing the thermal decomposition properties of ammonium perchlorate. researchgate.net

The co-crystallization of this compound with various organic ligands also results in the formation of new coordination complexes with distinct crystal structures. These structures are defined by the coordination environment of the copper(II) ion and the nature of the organic co-former. The resulting lattice is a unique arrangement of the cupric ion, perchlorate anions, and the organic ligand.

For example, the co-crystallization of this compound with cytosine yields a coordination compound, tetrakis(4-amino-1H-pyrimidine-2-one)copper(II) perchlorate, which crystallizes in an orthorhombic system. acs.orgpwr.wroc.pl In another instance, co-crystallization with the nitrogen-rich ligand 1,2-di(1H-tetrazol-5-yl)ethane leads to an energetic ionic co-crystal composed of both mononuclear and trinuclear copper(II) complex cations. rsc.org This demonstrates how co-crystallization can create complex, multi-component crystal lattices.

Further examples of lattice modification through co-crystallization include the reaction of this compound with diethyl(pyridin-2-ylmethyl) phosphonate, which forms a mononuclear complex with two crystallographically independent molecules in the asymmetric unit cell. researchgate.net The synthesis with pyrazole (B372694) and 4-chloropyrazole via a co-melting crystallization method also produces distinct energetic coordination compounds with unique crystal structures. at.ua

The table below summarizes the crystallographic data for several this compound co-crystals, illustrating the diversity of lattice modifications achievable through this technique.

| Co-former/Ligand | Resulting Complex | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Cytosine | Cu(C₄H₅N₃O)₄₂ | Orthorhombic | 19.454 | 10.185 | 13.604 | 90 | 90 | 90 | acs.org |

| 2-{[2-(2-hydroxybenzylideneamino)phenylimino]methyl}phenol | {[Cu(L)][Cu₂(L)(L')]}(ClO₄) | Triclinic | 13.8864 | 14.2078 | 14.5007 | 64.593 | 71.353 | 71.707 | |

| Aminoguanidine | Cu(CH₆N₄)₂₂ | Monoclinic | 5.0795 | 8.7977 | 14.264 | 90 | 93.87 | 90 |

Advanced Spectroscopic Characterization of Cupric Perchlorate Systems

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a fundamental tool for probing the d-orbital electron transitions and charge transfer phenomena within copper(II) complexes.

The UV-Vis spectra of cupric perchlorate (B79767) systems are typically characterized by broad, weak absorption bands in the visible to near-infrared (NIR) region, which are assigned to d-d transitions of the Cu(II) ion (d⁹ configuration). The position, intensity, and shape of these bands are highly sensitive to the coordination geometry and the nature of the ligands surrounding the copper center.

In aqueous solutions and hydrated crystalline forms, such as copper(II) perchlorate hexahydrate, the copper ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. This species typically exhibits a broad absorption band centered around 800 nm, characteristic of its distorted octahedral geometry arising from the Jahn-Teller effect.

For complexes with other ligands, the d-d transition bands shift, reflecting changes in the ligand field strength and coordination environment. For instance, the absorption spectrum of an aqueous solution of [bis-3(5)-hydrazino-4-amino-1,2,4-triazole] copper(II) perchlorate displays two distinct bands in the d-d transition region near 340 nm and approximately 600 nm, which is suggestive of an octahedral structure. lukasiewicz.gov.pl The presence of different coordination spheres within a single crystal, such as coexisting octahedral and square pyramidal geometries, can lead to broad and enhanced light absorption, as observed in certain energetic cocrystals of copper(II) perchlorate. nih.gov

Solution-state studies reveal further details. A cupric perchlorate complex with a sulfur-containing ligand studied in tetrahydrofuran (B95107) (THF) showed a d-d transition at λ = 712 nm with a molar absorptivity (ε) of 123 M⁻¹cm⁻¹. rsc.org Another macrocyclic complex, Cu(ClO₄)(L), in nitromethane (B149229) exhibited its d-d band at λ = 593 nm (ε = 319 M⁻¹cm⁻¹). conicet.gov.ar These variations underscore the utility of UV-Vis spectroscopy in characterizing the specific coordination environment of the Cu(II) ion in different perchlorate systems.

| This compound Complex | Solvent | λmax (d-d) (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| Cu(H₂O)₆₂ | Water | ~800 | Not specified | General Knowledge |

| [Bis-3(5)-hydrazino-4-amino-1,2,4-triazole]Cu(ClO₄)₂ | Water | ~340 and ~600 | Not specified | lukasiewicz.gov.pl |

| Sulfur-ligand Cu(II) complex | THF | 712 | 123 | rsc.org |

| Cu(ClO₄)(L) (macrocycle) | Nitromethane | 593 | 319 | conicet.gov.ar |

In addition to the lower-energy d-d bands, the ultraviolet region of the spectra for this compound complexes often features intense absorptions corresponding to ligand-to-metal charge transfer (LMCT) transitions. These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-centered d-orbital.

The energy of the LMCT band is a direct probe of the electronic interaction between the ligand and the copper(II) ion. For example, in bis(aminoguanidine)copper(II) perchlorate, an absorption observed at 275 nm is attributed to an LMCT, providing clear evidence of metal-ligand coordination. at.ua In a system involving a sulfur-donor ligand, a strong LMCT band was identified at 313 nm (ε = 1710 M⁻¹cm⁻¹) and assigned to a sulfur-to-Cu(II) charge transfer. rsc.org The study of LMCT excited states is crucial, as their relaxation pathways can include internal conversion, ionic dissociation, or photoreduction of the copper(II) center. researchgate.net The general principles of LMCT are well-established, occurring in various transition metal complexes where ligands can be readily oxidized by the metal center. uni-regensburg.de

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, is indispensable for examining the bonding within this compound systems. It is particularly powerful for elucidating the coordination mode of the perchlorate anion.

IR and FTIR spectroscopy provide a detailed fingerprint of this compound compounds. Historically, infrared studies of anhydrous copper(II) perchlorate were among the first to provide definitive evidence that the perchlorate anion could covalently bind to a metal ion rather than behaving as a simple, non-coordinating counter-ion. wikipedia.org

In hydrated complexes, such as copper perchlorate dihydrate, bands corresponding to coordinated water molecules are observed; for instance, the first overtone of the symmetric stretching vibration of coordinated water appears around 7000 cm⁻¹. rsc.org The coordination of other organic ligands to the copper center is also readily identified by shifts in the ligands' characteristic vibrational frequencies. In a bis(aminoguanidine)copper(II) perchlorate complex, the imine band of the ligand shifts to lower frequencies upon coordination. at.ua Similarly, studies on thin films of liquid crystals on copper(II) perchlorate surfaces have used FTIR to show the coordination of nitrile groups to the copper ion. nih.gov

The analysis of the perchlorate anion's vibrational modes is a critical aspect of the IR and Raman characterization of this compound systems. The free perchlorate ion (ClO₄⁻) possesses a tetrahedral (Td) symmetry. Of its four normal modes of vibration, only two are IR-active: the asymmetric stretching vibration (ν₃) and the asymmetric bending vibration (ν₄), which appear as strong, sharp bands around 1100 cm⁻¹ and 625 cm⁻¹, respectively. nih.govrsc.org

When the perchlorate anion coordinates to the copper(II) ion, its symmetry is lowered. For unidentate coordination, the symmetry becomes C₃ᵥ, and for bidentate coordination, it is further reduced to C₂ᵥ. at.ua This symmetry reduction has two main consequences observed in the vibrational spectrum:

The degenerate ν₃ and ν₄ modes split into two or three distinct bands.

Vibrational modes that were IR-inactive in Td symmetry, such as the symmetric stretch (ν₁) and symmetric bend (ν₂), may become IR-active.

This splitting is a hallmark of perchlorate coordination. For example, the IR spectrum of copper perchlorate dihydrate was interpreted as indicating unidentate perchlorate groups. rsc.org In the complex Cu(ClO₄)(L), the splitting of the perchlorate bands is evident, with vibrations observed at 1144, 1109, and 1089 cm⁻¹ (from ν₃) and at 637 and 626 cm⁻¹ (from ν₄). conicet.gov.ar In contrast, some complexes may feature both coordinated and non-coordinated (ionic) perchlorate groups, leading to the superposition of sharp bands from the free ion and split bands from the bound ion. researchgate.net In basic copper perchlorate salts, vibrational spectroscopy has shown that the perchlorate ion is directly grafted into the copper hydroxide (B78521) layers, with Raman spectroscopy revealing a Cu-O (anion) stretching mode below 400 cm⁻¹. scielo.br

| Symmetry | Coordination Mode | Expected IR Spectral Changes for ClO₄⁻ |

|---|---|---|

| Td | Free (Ionic) | Two active bands: ν₃ (~1100 cm⁻¹) and ν₄ (~625 cm⁻¹). Both are sharp and unsplit. |

| C₃ᵥ | Unidentate | ν₃ and ν₄ split into two bands each (A₁ + E). The ν₁ band (~930 cm⁻¹) becomes IR active. |

| C₂ᵥ | Bidentate | ν₃ and ν₄ split into three bands each (A₁ + B₁ + B₂). ν₁ and ν₂ (~460 cm⁻¹) become IR active. |

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, including Electron Paramagnetic Resonance (EPR) for the paramagnetic Cu(II) center and Nuclear Magnetic Resonance (NMR) for ligand nuclei, provide detailed electronic and structural information.

Given that Cu(II) is a paramagnetic d⁹ ion, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an exceptionally powerful technique for its study. EPR spectra yield the g-tensor and hyperfine coupling constants (A-tensor), which are sensitive probes of the electronic ground state and the nature of the copper ion's coordination environment.

Single-crystal EPR studies on compounds like tris(octamethylpyrophosphoramide) copper(II) perchlorate have provided evidence for a dynamic-static Jahn-Teller effect, where the spectrum is isotropic at room temperature but becomes anisotropic at low temperatures (90 K). aip.orgaip.org For other complexes, powder EPR spectra can distinguish between different geometries; for example, a rhombic EPR signal was observed for a coordination polymer of copper(II) perchlorate. researchgate.net The principal values of the g and A tensors can be determined from such spectra, as was done for copper pentakisantipyrine perchlorate. aip.org In frozen solutions (77 K), EPR can also monitor changes in complex structure, such as the dissociation of a dinuclear complex into mononuclear species upon dilution. nih.gov A typical X-band ESR spectrum for a mononuclear Cu(II) complex in a frozen solution provides parameters such as g∥ = 2.249, g⊥ = 2.064, and A∥ = 167 G. rsc.org

Nuclear Magnetic Resonance (NMR) studies of this compound systems present challenges due to the paramagnetic nature of the Cu(II) ion, which typically leads to extensive line broadening, rendering spectra of coordinated ligands unobservable. acs.org However, under specific circumstances, NMR can be a valuable tool. In dinuclear or polynuclear complexes where strong magnetic coupling (either antiferromagnetic or ferromagnetic) exists between paramagnetic centers, nuclear relaxation rates can be attenuated, leading to sharper, well-resolved ¹H NMR signals. acs.orgnih.gov For instance, the strong antiferromagnetic coupling in a μ-hydroxo-bridged dicopper(II) perchlorate complex allowed for the full assignment of its hyperfine-shifted ¹H NMR spectrum in solution. nih.gov While direct observation of Cu(II) complexes is difficult, NMR has been used to characterize the ligands before complexation and to study related diamagnetic Cu(I) perchlorate systems, where ⁶³Cu and ⁶⁵Cu NMR can probe solvation and coordination. ontosight.airsc.org

Nuclear Magnetic Resonance (NMR) Characterization (e.g., 1H, 13C, 2D)

While the paramagnetic nature of Cu(II) typically broadens NMR signals, making them difficult to observe, studies on certain this compound complexes have successfully utilized NMR spectroscopy. rsc.orgnih.gov For instance, in dicopper(II) complexes with strong antiferromagnetic coupling, the S=0 ground state allows for the observation of well-resolved ¹H NMR spectra. rsc.org In one such complex, the ¹H NMR spectrum was observed within a chemical shift range of δ 0–10 ppm. rsc.org Similarly, a dinuclear complex with a single μ-hydroxo bridge, which mediates strong antiferromagnetic coupling, also exhibits sharp and well-resolved ¹H NMR resonances. nih.gov

In the study of copper(II) perchlorate complexes with 2-methylsubstituted monotetrazoles, ¹H and ¹³C NMR spectra were recorded in d6-DMSO at ambient temperature. rsc.org For example, the ¹H NMR spectrum of 2-methyl-5-aminotetrazole showed signals at δ = 3.70 ppm (s, 3H, -CH₃) and 6.64 ppm (s, 2H, -NH₂), while the ¹³C NMR spectrum exhibited signals at δ = 32.0 ppm (-CH₃) and 156.3 ppm (CN₄). rsc.org

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom.

X-ray Absorption Near Edge Structure (XANES) at the copper K-edge is particularly sensitive to the oxidation state and coordination geometry of the copper atom. researchgate.netscielo.br An increase in the copper oxidation state generally leads to a shift of the absorption edge to higher energy. researchgate.net

Studies on aqueous solutions of copper(II) perchlorate hexahydrate have shown that XANES spectra change with concentration. acs.org This change is attributed to the outer-sphere coordination of the perchlorate ion. acs.org The structure of the hexaaquacopper(II) complex itself, however, does not significantly change with concentration. acs.org It has been noted that XANES is highly sensitive to the environment within a few angstroms of the X-ray absorbing atom. acs.org The technique can distinguish between different coordination geometries, with weak pre-edge peaks often indicating a divalent copper state. researchgate.net XANES has been used to quantitatively determine the distance of axial ligands in aqueous Cu(II) solutions. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of this compound complexes. Field desorption mass spectrometry has been successfully used to characterize macrocyclic copper(II) perchlorate complexes. publish.csiro.au The spectra revealed the presence of "cluster ions," which consist of the macrocyclic cation hydrogen-bonded to a perchlorate anion and water molecules. publish.csiro.au A significant feature of this technique is the simplicity of the mass spectra and the absence of fragment ions from either the cationic or anionic species. publish.csiro.au

Electrospray ionization mass spectrometry (ESI-MS) is also widely used. In a study of a copper(II) complex with an N2S2 macrocyclic ligand, ESI-MS analysis showed peaks corresponding to [Cu(L)]²⁺ (m/z = 165.5) and [Cu(ClO₄)(L)]⁺ (m/z = 430.1). conicet.gov.ar In another study involving thiosemicarbazone copper(II) complexes, ESI-MS detected various species, including [CuL]⁺, [Cu(HL)L]⁺, and dinuclear species like [Cu₂L₂(HCO₂)]⁺ and [Cu₂L₃]⁺, depending on the pH of the solution. rsc.org

Thermal Analysis Techniques

Thermal analysis methods are employed to investigate the thermal stability and decomposition pathways of this compound and its compounds.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For a bis(aminoguanidine)copper(II) perchlorate complex, DSC analysis showed that the compound decomposes at a relatively high temperature of 210 °C. at.ua In another study of a copper(II) perchlorate complex with cytosine, the decomposition temperature, determined as the onset of the peak in the DSC measurement, was found to be 270.1 °C, with the peak maximum at 280.8 °C at a heating rate of 5 °C min⁻¹. at.ua DSC measurements are typically performed in a controlled atmosphere, such as nitrogen, using small sample sizes in aluminum pans. rsc.orgat.uanih.gov The heating rate is a critical parameter; for instance, a rate of 5 °C min⁻¹ was used for analyzing copper(II) perchlorate complexes of 2-methylsubstituted monotetrazoles. rsc.org

The following table presents DSC data for selected this compound complexes:

| Complex | Onset Temperature (°C) | Event Type | Heating Rate (°C/min) | Reference |

|---|---|---|---|---|

| Bis(aminoguanidine)copper(II) perchlorate | 210 | Decomposition | 10 | at.ua |

| Tetrakis(cytosine)copper(II) perchlorate | 270.1 | Decomposition | 5 | at.ua |

| Complex with 2-methyl-5-aminotetrazole | 225 | Endothermic | 5 | rsc.org |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition pathways of energetic materials like this compound and its derivatives. The analysis provides quantitative information regarding mass loss as a function of temperature, revealing distinct decomposition stages, the nature of intermediates, and the final residual products.

Research Findings

The thermal behavior of this compound is significantly influenced by its hydration state and its coordination with other ligands. Anhydrous this compound, Cu(ClO₄)₂, is reported to have a decomposition temperature of 130 °C. matweb.com However, the decomposition is often a multi-stage process, especially in its complex forms.

Studies on copper(II) perchlorate complexes reveal detailed decomposition steps. For instance, the TGA of a complex of copper(II) perchlorate with 1,2-bis(imino-4'-antipyrinyl)ethane, denoted as Cu(GA)₂, shows a three-stage decomposition process. orientaljphysicalsciences.orgorientaljphysicalsciences.org The initial stage, occurring between 137 °C and 266 °C with a DTG peak at 220 °C, corresponds to the loss of a portion of the organic ligand. orientaljphysicalsciences.orgorientaljphysicalsciences.org This is followed by a second stage from 266 °C to 513 °C (DTG peak at 350 °C), where the two perchlorate moieties decompose into chlorides. orientaljphysicalsciences.orgorientaljphysicalsciences.org The final stage, beginning at 513 °C, is a continuous process involving the removal of the remainder of the ligand and the volatilization of the anhydrous copper chloride formed. orientaljphysicalsciences.orgorientaljphysicalsciences.org

In another example, a coordination compound of copper(II) perchlorate with cytosine, Cu(C₄H₅N₃O)₄₂, exhibits a simpler, single-step mass loss in its DTA/TG analysis. at.ua The decomposition begins at approximately 233 °C and is associated with a sharp exothermic peak on the DTA curve at 275.5 °C, indicating a rapid and energetic breakdown of the compound. at.ua

The presence of water of hydration also dictates the initial decomposition steps. In the complex Cu(H₂O)₂(2-MTZ)₄₂, TGA shows an initial mass loss between 75 °C and 110 °C, which is attributed to the removal of the two coordinating water molecules. rsc.org This is followed by further decomposition events at higher temperatures related to the loss of the 2-methyltetrazole (B106234) (2-MTZ) ligands and the eventual breakdown of the perchlorate anions at 240 °C. rsc.org

The formation of this compound complexes as intermediates can also be observed during the thermal analysis of mixtures. Research on the decomposition of ammonium (B1175870) perchlorate with copper-containing additives suggests that the formation of a copper perchlorate complex may occur in-situ, which then alters the subsequent decomposition mechanism. calstate.eduaiaa.org

Data Tables

The following tables summarize the phenomenological data obtained from the thermogravimetric analysis of various this compound systems as reported in the literature.

Table 1: Thermal Decomposition Stages of Cu(GA)₂

| Decomposition Stage | Temperature Range (°C) | DTG Peak (°C) | Mass Loss (%) | Description |

| I | 137 - 266 | 220 | 30.90 | Decomposition of half of the GA ligand molecule. orientaljphysicalsciences.orgorientaljphysicalsciences.org |

| II | 266 - 513 | 350 | 18.75 | Decomposition of two perchlorate ions to chlorides. orientaljphysicalsciences.orgorientaljphysicalsciences.org |

| III | > 513 | - | Continuous | Removal of the remaining ligand and volatilization of copper chloride. orientaljphysicalsciences.orgorientaljphysicalsciences.org |

Table 2: Thermal Decomposition of Various this compound Complexes

| Compound | Initial Decomposition Temp. (°C) | Peak Temp. (°C) | Key Observations |

| Anhydrous Cu(ClO₄)₂ | 130 | - | Onset of decomposition. matweb.com |

| Cu(H₂O)₂(2-MTZ)₄₂ | 75 | 240 (Exothermic) | Loss of water (75-110°C), followed by ligand loss and final decomposition. rsc.org |

| Cu(C₄H₅N₃O)₄₂ | ~233 | 275.5 (DTA) | Single-step, exothermic decomposition. at.ua |

Crystallographic Analysis of Cupric Perchlorate and Its Structural Variants

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. This method provides detailed information about the crystal system, space group, molecular geometry, and intermolecular interactions within the crystalline lattice.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Cupric perchlorate (B79767) and its complexes have been found to crystallize in several systems, depending on the coordinating ligands.

Cupric Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O): This compound crystallizes in the monoclinic system with the space group P2₁/c. rri.res.in The unit cell contains six formula units. rri.res.in

[Cu(2-pmpe)₂(ClO₄)₂]: This complex, where 2-pmpe is diethyl(pyridin-2-ylmethyl) phosphonate, also crystallizes in the monoclinic system.

Cu(AG)₂₂: The bis(aminoguanidine)copper(II) perchlorate complex crystallizes in the monoclinic space group P2₁/n. at.ua

Cu(H₂O)₂(2-MAT)₄₂ · H₂O: This complex with 2-methyl-5-aminotetrazole (2-MAT) crystallizes in the monoclinic space group C2/c. rsc.org

[Cu(ClO₄)(cyclen)]ClO₄: The complex with 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) crystallizes in the monoclinic space group P2₁/n. nih.gov

Bis(iminodiacetamide)copper(II) Perchlorate: This complex crystallizes in the monoclinic space group P2₁/c. oup.com

Tetrakis(cytosine)copper(II) Perchlorate: This complex, as a methanol (B129727) solvate, crystallizes in the orthorhombic system with the space group Pbcn. at.uaresearchgate.net

[CuL⁷(H₂O)][ClO₄]₂·H₂O: The complex with 7-methyl-7-nitro-1,5,9,13-tetraazabicyclo[11.2.2]heptadecane crystallizes in the orthorhombic space group Pbca. rsc.org

Cu(C₁₃H₂₀N₂O₂)₂₂: This complex crystallizes in the orthorhombic space group Pbca. iucr.org

Interactive Table: Crystal System and Space Group of Selected this compound Compounds

| Compound | Crystal System | Space Group | PubChem CID |

| This compound Hexahydrate | Monoclinic | P2₁/c | 12846356 |

| Cu(AG)₂₂ | Monoclinic | P2₁/n | N/A |

| Cu(H₂O)₂(2-MAT)₄₂ · H₂O | Monoclinic | C2/c | N/A |

| [Cu(ClO₄)(cyclen)]ClO₄ | Monoclinic | P2₁/n | N/A |

| Bis(iminodiacetamide)copper(II) Perchlorate | Monoclinic | P2₁/c | N/A |

| Tetrakis(cytosine)copper(II) Perchlorate | Orthorhombic | Pbcn | N/A |

Elucidation of Molecular Geometry and Coordination Polyhedra

The copper(II) ion in this compound complexes typically exhibits a variety of coordination geometries, most commonly distorted octahedral or square pyramidal, a consequence of the Jahn-Teller effect.

In This compound hexahydrate , each of the two inequivalent copper ions is coordinated by six water molecules in a distorted octahedral arrangement. iucr.org The perchlorate groups are tetrahedral. rri.res.in

In [Cu(2-pmpe)₂(ClO₄)₂] , the copper(II) center is in an elongated octahedral geometry, coordinated to two bidentate 2-pmpe ligands and two perchlorate ions. pwr.wroc.pl

The complex Cu(AG)₂₂ features a centrosymmetric square planar [Cu(AG)₂]²⁺ cation, where the copper(II) atom is coordinated by two imine nitrogen atoms and two amine nitrogen atoms from the aminoguanidine (B1677879) ligands, resulting in a slightly distorted square-planar coordination. at.ua

In Cu(H₂O)₂(2-MAT)₄₂ · H₂O , the copper(II) ion has a Jahn-Teller distorted octahedral coordination sphere with two axial water molecules and four equatorial 2-MAT ligands. rsc.org

The [Cu(ClO₄)(cyclen)]ClO₄ complex shows a five-coordinate copper(II) ion with a nearly ideal square-pyramidal geometry. nih.gov The four nitrogen atoms of the cyclen ligand form the base, and an oxygen atom from a perchlorate ligand occupies the apical position. nih.goviucr.org

In bis(iminodiacetamide)copper(II) perchlorate , the copper atom has a distorted octahedral coordination, with two imino nitrogen atoms and two amide oxygen atoms in a trans square-planar arrangement, and two other amide oxygen atoms weakly bonded in the axial positions. oup.com

For [CuCl(pyz)₂]n(ClO₄)n , the copper(II) ion is in an ideal square-pyramidal coordination environment, bonded to a chloride ion and four nitrogen atoms from the pyrazine (B50134) ligands. bendola.com

A complex with tris(N-methylbenzimidazol-2-ylmethyl)amine and salicylate (B1505791) shows a five-coordinate Cu(II) in a distorted trigonal-bipyramidal geometry with four nitrogen atoms from the ligand and one oxygen from the salicylate. tandfonline.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of bond lengths, angles, and dihedral angles provides quantitative information about the molecular structure.

In This compound hexahydrate , the average Cu-O bond length in the Cu(H₂O)₆²⁺ octahedron is 2.18 Å. rri.res.in A later study reported mean corrected Cu-O distances of 1.953(1) Å, 1.970(4) Å, and 2.388(2) Å. iucr.org The Cl-O bond length in the perchlorate tetrahedron is approximately 1.45 Å. rri.res.in

For [Cu(2-pmpe)₂(ClO₄)₂] , the Cu-N and Cu-O bond lengths with the 2-pmpe ligands are shorter than the Cu-O bonds with the perchlorate anions, which causes a significant distortion of the coordination polyhedron. pwr.wroc.pl The Cu-O bond distances to the perchlorate ions are 2.482(3) Å and 2.433(3) Å. pwr.wroc.pl

In Cu(AG)₂₂ , the Cu1-N1 bond length is comparable to related complexes, while the Cu1-N3 bond is slightly shorter. at.ua The dihedral angle between the N1/Cu1/N3 and N3/C1/N2/N1 planes is 5.20°, indicating significant coplanarity. at.ua The Cl-O bond lengths in the perchlorate anion are 1.436(4) Å and 1.428(7) Å, with an O-Cl-O angle of 109.1(5)°. at.ua

In [Cu(ClO₄)(cyclen)]ClO₄ , the Cu-N bond lengths range from 2.004(1) to 2.015(1) Å. nih.gov The apical Cu-O bond is longer at 2.266(1) Å due to the tetragonal distortion. nih.gov

In a complex with 2-methyl-substituted monotetrazoles, the Cu-N bond lengths are around 2.00-2.01 Å, while the axial Cu-O bonds are longer, at 2.363(5) and 2.430(6) Å. rsc.org The O-Cu-O angle is 177.2(2)°. rsc.org

Interactive Table: Selected Bond Lengths in this compound Complexes (Å)

| Compound | Bond Type | Bond Length (Å) |

| Cu(ClO₄)₂·6H₂O | Cu-O | ~2.18 |

| [Cu(2-pmpe)₂(ClO₄)₂] | Cu-O (perchlorate) | 2.482(3), 2.433(3) |

| Cu(AG)₂₂ | Cl-O | 1.436(4), 1.428(7) |

| [Cu(ClO₄)(cyclen)]ClO₄ | Cu-N | 2.004(1) - 2.015(1) |

| [Cu(ClO₄)(cyclen)]ClO₄ | Cu-O | 2.266(1) |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice.

In This compound hexahydrate , hydrogen bonds link the water and perchlorate oxygen atoms, forming puckered six-membered rings. rri.res.in

The crystal structure of [Cu(2-pmpe)₂(ClO₄)₂] is stabilized by weak C-H···O and C-H···π interactions, as well as π-π stacking between pyridyl rings, creating a three-dimensional network. pwr.wroc.pl

In Cu(AG)₂₂ , the molecules are linked through intermolecular N-H···O hydrogen bonds, forming a network structure. at.ua

The structure of Cu(H₂O)₂(2-MAT)₄₂ · H₂O features planes of perchlorate anions and cocrystallized water that act as hydrogen-bond-mediating linkers between adjacent complex layers. rsc.org

In [Cu(ClO₄)(cyclen)]ClO₄ , N-H···O hydrogen bonds between the amine hydrogens and the perchlorate oxygen atoms create a three-dimensional network. nih.gov

Complexes with N-(6-methylpyridin-2-yl)acetamide ligands form one-dimensional infinite chains through N-H···O and O-H···O hydrogen bonds, which are further interconnected by π-π stacking interactions between pyridine (B92270) rings. nih.gov

Hirshfeld surface analysis of chloridobis(1,10-phenanthroline-κ²N,N′)copper(II) perchlorate reveals significant π–π stacking interactions leading to zigzag chains. The most important surface contacts are from H⋯H, H⋯C/C⋯H, H⋯O/O⋯H, H⋯Cl/Cl⋯H, and C⋯C interactions. iucr.org

Polymorphic Forms and their Structural Characterization

Polymorphism, the ability of a substance to exist in more than one crystal structure, can be observed in this compound complexes.

A study on a copper complex with 3,10-C-meso-3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecane revealed two solvatomorphic forms: Cu(L¹)(ClO₄)₂·1.2H₂O and Cu(L¹)(ClO₄)₂. The orientation of the perchlorate anions and the resulting intramolecular hydrogen bonding are the most significant differences between the forms. nih.gov

Different polymorphs of chloridobis(1,10-phenanthroline-κ²N,N′)copper(II) perchlorate have been characterized, showing variations in their crystal packing and intermolecular interactions. iucr.org

Powder X-ray Diffraction (XRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a valuable tool for the routine identification of crystalline phases and the assessment of sample purity. While single-crystal XRD provides the detailed structure of a single crystal, PXRD analyzes a bulk, polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline material. For this compound and its derivatives, PXRD can be used to:

Confirm the identity of a synthesized compound by comparing its experimental PXRD pattern to a calculated pattern from single-crystal data or a reference pattern from a database.

Assess the purity of a sample by detecting the presence of diffraction peaks from crystalline impurities.

Monitor phase transformations that may occur due to changes in temperature, pressure, or humidity.

Characterize materials for which single crystals suitable for single-crystal XRD cannot be obtained.

For example, the monoclinic crystal structure of this compound hexahydrate has been confirmed by XRD techniques.

Hirshfeld Surface Analysis and 2-D Fingerprint Plots for Supramolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that dictate the supramolecular architecture. The analysis involves generating a three-dimensional Hirshfeld surface mapped with properties like dnorm (normalized contact distance), and corresponding two-dimensional (2-D) fingerprint plots.

The dnorm value is calculated from di (the distance from the surface to the nearest nucleus internal to the surface) and de (the distance to the nearest nucleus external to the surface), normalized by the van der Waals (vdW) radii of the respective atoms. Negative dnorm values, often highlighted in red on the surface map, indicate intermolecular contacts shorter than the vdW radii, representing significant interactions such as hydrogen bonds. mdpi.comresearchgate.net Blue regions correspond to contacts longer than the vdW radii, while white areas denote contacts approximately equal to the vdW separation. mdpi.com

The 2-D fingerprint plot is a scatter plot of di versus de, which summarizes all intermolecular contacts in the crystal. csic.es Each point on the plot represents a unique contact, and the density of these points reflects the frequency of that particular interaction type. The shape and features of the plot, such as sharp spikes, provide a distinct signature for the types of interactions present. rsc.org

In the context of this compound and its structural variants, Hirshfeld surface analysis reveals the crucial role of hydrogen bonding and other weak interactions in stabilizing the crystal packing. The perchlorate anion, though often considered a weakly coordinating spectator, frequently participates in these networks through its oxygen atoms.

Detailed Research Findings:

Analysis of various copper(II) perchlorate complexes highlights the diversity and relative importance of different supramolecular interactions.

In a different copper(II) complex, Cu(AEPN)(2PN)₂, where the perchlorate anions are not coordinated to the metal ion, the supramolecular structure is dominated by close contacts involving O···H-C/N and H···H interactions. researchgate.net The fingerprint plots showed that these interactions account for the vast majority of the crystal packing forces, with O···H contacts contributing 65% and H···H contacts contributing 34%. researchgate.net

Similarly, in the crystal structure of two copper(II) macrocyclic complexes involving perchlorate anions, the main contributions to the crystal packing were found to be from H···H (58.0%) and H···O/O···H (41.9%) interactions. researchgate.net For the complex bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ² N,O)copper(II), Hirshfeld analysis revealed that O···H/H···O contacts are the dominant intermolecular interactions that stabilize the crystal structure. scilit.com In another unusual copper complex, [Cu(L¹ᵃ)₂Cl]ClO₄, formed through copper perchlorate-catalyzed oxidation, the O···H/H···O contacts were quantified as having the highest contribution at 27.2%. nih.gov

Interactive Data Table: Percentage Contribution of Intermolecular Contacts in Various Copper(II) Perchlorate Complexes

| Complex | H···H (%) | O···H/H···O (%) | H···Cl/Cl···H (%) | H···C/C···H (%) | C···C (%) | Other (%) | Reference |

| CuCl(phen)₂ | 32.1 | 14.6 | 12.7 | 18.2 | 10.6 | 11.8 | iucr.orgnih.gov |

| Cu(AEPN)(2PN)₂ | 34.0 | 65.0 (O···H-C/N) | - | - | - | 1.0 | researchgate.net |

| Macrocyclic Cu(II) Perchlorate Complex | 58.0 | 41.9 | - | - | - | 0.1 | researchgate.net |

| [Cu(L¹ᵃ)₂Cl]ClO₄ | - | 27.2 | - | - | - | 72.8 | nih.gov |

Coordination Chemistry of Cupric Perchlorate

Ligand Design and Complex Formation

The synthesis of copper(II) perchlorate (B79767) complexes involves a diverse array of ligands, leading to complexes with varied geometries and properties. The choice of ligand is crucial in determining the final structure and reactivity of the complex.

Chelating ligands, which bind to the copper(II) ion through multiple donor atoms, and macrocyclic ligands, which are large cyclic molecules that can encapsulate the metal ion, are instrumental in forming stable cupric perchlorate complexes.

The reaction of this compound with chelating ligands like aminoguanidine (B1677879) results in the formation of mononuclear complexes such as bis(aminoguanidine)copper(II) perchlorate, Cu(AG)₂₂. at.uaresearchgate.net In this complex, the copper(II) ion is coordinated by two imine nitrogen atoms and two amine nitrogen atoms from two bidentate aminoguanidine ligands, creating a stable five-membered CuN₄ ring and resulting in a slightly distorted square-planar geometry. at.uaresearchgate.net

Macrocyclic ligands offer a high degree of preorganization for metal ion binding. Copper(II) complexes with tetraaza macrocyclic ligands, such as those derived from cyclam, are well-studied. For instance, a complex with a N-propargyl cyclam ligand shows the copper(II) ion coordinated to the four nitrogen atoms of the macrocycle, with an acetonitrile (B52724) molecule occupying an apical position. ucl.ac.uk In another example, a macrocyclic ligand with a protonated carboxylic acid group forms a coordination polymer where the copper(II) ion is in a tetragonally distorted octahedral environment, coordinated by the four nitrogen atoms of the macrocycle, a perchlorate oxygen, and a carbonyl oxygen from a neighboring unit. iucr.org The formation of such complexes is driven by the high thermodynamic stability and kinetic inertness associated with macrocyclic complexes. iucr.org

Research has also explored the use of tetrapyridyl pendant armed macrocyclic ligands. In the complex CuL1₂, the copper(II) ion is encapsulated within the macrocycle, coordinated to six nitrogen atoms in a distorted octahedral environment. researchgate.net

Table 1: Selected this compound Complexes with Chelating and Macrocyclic Ligands

| Complex | Ligand Type | Coordination Geometry | Key Structural Feature |

| Cu(AG)₂₂ at.uaresearchgate.net | Chelating (Bidentate) | Distorted Square-Planar | Formation of a five-membered CuN₄ chelate ring. at.ua |

| Cu(N-propargyl cyclam)(CH₃CN)₂ ucl.ac.uk | Macrocyclic (Tetraaza) | Five-coordinate | Acetonitrile molecule in the apical position. ucl.ac.uk |

| {Cu(C₁₃H₃₀N₅O₂)(ClO₄)₂}n iucr.org | Macrocyclic (Functionalized) | Distorted Octahedral | Forms an infinite polymer chain via carboxylate bridging. iucr.org |

| CuL1₂ researchgate.net | Macrocyclic (Pendant Armed) | Distorted Octahedral | Mononuclear endomacrocyclic complex with N₆ coordination. researchgate.net |

Mixed-ligand complexes of this compound are formed by coordinating the copper(II) ion with two or more different types of ligands. This approach allows for the fine-tuning of the steric and electronic properties of the resulting complex.

A common strategy involves the use of a primary chelating ligand, often a tridentate or tetradentate Schiff base or a polyamine, and a secondary ligand, which can be a simple anion or another neutral molecule. For example, mixed-ligand complexes have been synthesized using N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDT) and a bidentate polypyridine ligand like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). giqimo.com The resulting complexes, Cu(PMDT)(bipy)₂ and Cu(PMDT)(phen)₂, exhibit a distorted square-pyramidal geometry. giqimo.com

Similarly, new series of copper(II) complexes have been prepared with mixed ligands such as 2,2′-bipyridine or 1,10-phenanthroline and 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp). mdpi.com The synthesis is typically a stepwise reaction where the [Cu(N-N)₂]²⁺ intermediate is formed first, followed by the addition of the pmtp ligand. mdpi.com The resulting Cu(bpy)₂(pmtp)₂ complex features a five-coordinated copper ion with a trigonal bipyramidal stereochemistry. mdpi.com

The synthesis of a mixed-ligand thiocyanato-bridged copper(II) dimer, Cu₂(L)₂(NCS)₂₂·4H₂O, has been reported where L is a tridentate Schiff base ligand. ijcrcps.com In this dimeric structure, each copper(II) ion has a square pyramidal geometry, with the basal plane occupied by the tridentate ligand and a nitrogen atom from the thiocyanate (B1210189) group. ijcrcps.com Another study describes a dimeric complex, [Cu(bipy)(5-Br-2-hap)(ClO₄)]₂, where the presence of a bromine-substituted ligand plays a key role in the formation of the dimer compared to its mononuclear analogue. tandfonline.com

Role of Perchlorate Anion in Coordination

The perchlorate anion (ClO₄⁻) is often considered a non-coordinating or weakly coordinating anion in coordination chemistry. Its role in this compound complexes can vary, influencing the final structure and properties of the complex.

In many this compound complexes, the perchlorate anion acts as a simple counterion, balancing the charge of the cationic copper complex without directly bonding to the metal center. at.uaontosight.ai This is often observed when strong chelating or macrocyclic ligands saturate the coordination sphere of the copper(II) ion. at.uaresearchgate.netontosight.ai For example, in the complex bis(2,2'-bipyridyl-kappa2N,N')(imidazolidine-2-thione-kappaS)copper(II) bis(perchlorate), the perchlorate ions are not coordinated to the copper ion. ontosight.ai Similarly, in complexes with aminoguanidine or certain mixed ligands, the perchlorate exists as a counterion, interacting with the complex cation through hydrogen bonds. at.uamdpi.com The low basicity of perchlorate means it is often outcompeted by other ligands, including water, for a position in the copper(II) coordination sphere. wikipedia.org

However, in numerous instances, the perchlorate anion exhibits weakly coordinating behavior, directly bonding to the copper(II) center, usually in an axial position. This is particularly common when the primary ligands are less sterically hindering or when there are available coordination sites on the metal ion. For example, in a dinuclear complex with an end-to-end azido (B1232118) bridge, [Cu₂(L2)₂(μ-1,3-N₃)₂(ClO₄)₂], a perchlorate ion is coordinated to each octahedral copper(II) center. rsc.org In another case, a mononuclear Cu(II) complex derived from a tetradentate Schiff base, [CuL(ClO₄)₂], features two perchlorate oxygens very weakly coordinated in the axial positions of a tetragonally distorted octahedral geometry. reading.ac.uk The interaction of the perchlorate ion can be quite weak, as seen in a dinuclear complex where the copper-oxygen distance is a relatively long 2.833(4) Å. mdpi.com

The coordinating ability of the perchlorate anion can be influenced by the solvent system. For example, studies have shown that the coordinating ability of ClO₄⁻ is significantly reduced in aqueous solutions due to unfavorable competition with water molecules. rsc.org

The coordination or non-coordination of the perchlorate anion has a direct impact on the geometry of the copper(II) center. When perchlorate acts as a non-coordinating counterion, the geometry is determined solely by the primary ligands. For instance, square-planar or trigonal bipyramidal geometries are common in four- and five-coordinate complexes, respectively. at.uamdpi.com

When the perchlorate anion coordinates to the copper(II) ion, it typically occupies an axial position, leading to a distorted octahedral or square-pyramidal geometry. iucr.orgrsc.orgreading.ac.uk This weak axial interaction is a manifestation of the Jahn-Teller effect, common in d⁹ Cu(II) complexes, which leads to an elongation of the axial bonds. In a complex with a functionalized azacyclam ligand, the copper(II) ion exhibits a tetragonally distorted octahedral geometry with average equatorial Cu–N bond lengths [2.01 (6) Å] being significantly shorter than the axial Cu–O bond length from the coordinated perchlorate [average 2.62 (7) Å]. iucr.org

The electronic properties, such as the d-d transition energies observed in UV-Vis spectroscopy, are also influenced by the coordination environment. The weak interaction of the perchlorate anion in an axial position can cause shifts in these electronic transitions. giqimo.com Furthermore, the presence of perchlorate as a counter-ion can induce subtle structural changes in the ligands, such as the twisting of heterocyclic rings, to facilitate anion-π interactions, which can indirectly affect the electronic properties of the metal center. bendola.com

Multinuclear and Adduct Formation

This compound is a useful precursor for the synthesis of multinuclear complexes and adducts, where multiple copper centers are linked by bridging ligands or where copper complexes act as "metalloligands" to coordinate other metal ions.

Dinuclear copper(II) complexes are frequently synthesized using ligands designed to bridge two metal centers. Azido ligands (N₃⁻) are effective in this role, bridging two copper(II) ions in either an end-on (μ₁,₁) or end-to-end (μ₁,₃) fashion. psu.edu For example, dinuclear complexes like Cu₂(μ₁,₃-N₃)₂(Et₃dien)₂₂ have been synthesized, where two copper(II) centers are bridged by two end-to-end azide (B81097) groups, with perchlorate anions acting as counterions. psu.edu In other systems, alkoxo or hydroxo groups can serve as the bridging units between two copper(II) ions. ut.ac.irijcce.ac.irmostwiedzy.pl

Copper(II) complexes themselves can act as ligands to form heterometallic adducts. For instance, copper(II) salicylaldimine complexes can coordinate to a sodium ion from sodium perchlorate to form trinuclear [(CuL1)₂NaClO₄] and tetranuclear [(CuL2)₃Na]ClO₄ adducts. researchgate.netat.ua In the trinuclear structure, the sodium ion is coordinated to oxygen atoms from two Schiff-base complexes and a chelating perchlorate anion. researchgate.netat.ua In the tetranuclear adduct, the sodium ion is coordinated to oxygen atoms from three copper complexes. researchgate.netat.ua The nature of the counter-anion, such as the weakly coordinating perchlorate, plays a crucial role in determining the nuclearity and structure of these polynuclear assemblies. researchgate.net

The self-assembly process can lead to the formation of even larger structures. A 2D coordination polymer, [CuCl(pyz)₂]n(ClO₄)n, has been synthesized where copper(II) ions are linked by pyrazine (B50134) ligands into a 2D array, with perchlorate ions residing in the cavities formed by the polymer network. bendola.com The self-assembly of this compound with nucleotides like cytidine (B196190) monophosphate can lead to the formation of one-dimensional helical coordination polymers. rsc.org

Dimeric and Higher-Order Coordination Architectures

This compound is a versatile precursor for synthesizing dimeric and polynuclear copper(II) complexes. The formation of these architectures is highly dependent on the choice of ligand, which can act as a bridge between two or more metal centers.

One common strategy involves using ligands that contain multiple donor atoms capable of bridging. For instance, reactions using this compound with phenol-based ligands featuring pyrazole (B372694) arms, such as 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol, yield dicopper(II) complexes. In these structures, two copper(II) centers are bridged by the two phenoxide oxygen atoms from the ligands, forming a discrete {Cu₂(µ-phenoxide)₂}²⁺ core. The perchlorate ions often occupy the axial coordination sites on the square pyramidal copper centers. rsc.org These dicopper centers can exhibit strong antiferromagnetic coupling. rsc.org

Similarly, Schiff base ligands derived from β-alanine and imidazole-4-carbaldehyde can form bis(carboxylato-O)-bridged dimeric copper(II) structures when reacted with this compound. rsc.org In this architecture, each copper atom is chelated by one ligand, and the carboxylate group of that ligand bridges to an adjacent copper atom, creating a dimeric cation with perchlorate as the counter-ion. rsc.org

Oximato-bridged dimers are another significant class of complexes derived from this compound. ias.ac.in These compounds exhibit a well-defined quasi-reversible couple corresponding to the Cu(II)Cu(II)/Cu(II)Cu(I) redox process. ias.ac.in The use of more complex oxime-based Schiff base ligands with this compound can lead to even higher-order structures. For example, a hexanuclear copper(II) compound has been synthesized where two triangular {Cu₃(µ₃-O)} units are linked together. Each triangular core is capped by a triply coordinating perchlorate anion, showcasing a rare bridging mode for the perchlorate ion itself. researchgate.net

The table below summarizes examples of ligands that promote the formation of dimeric and higher-order copper architectures from this compound.

| Ligand Type | Bridging Group | Resulting Architecture | Reference |

| Phenol-pyrazole | Phenoxide | Dimer | rsc.org |

| Imidazole-Schiff Base | Carboxylate | Dimer | rsc.org |

| Oxime-based | Oximate | Dimer, Hexanuclear Cluster | ias.ac.inresearchgate.net |

Heterobimetallic Systems Involving Copper(II) Perchlorate

This compound complexes can also serve as building blocks, or "metalloligands," for the construction of heterobimetallic systems. In these structures, a copper(II) complex coordinates to a different metal ion.

A clear example is the synthesis of a Ni(II)Cu(II)Ni(II) heterotrinuclear complex. The process begins with the formation of a mononuclear copper(II) perchlorate complex with a bis-imidazolyl Schiff base ligand, [Cu(H₂L)(ClO₄)]ClO₄. acs.org This stable complex can then react under basic conditions, where the deprotonated imidazole (B134444) nitrogen atoms coordinate to another metal ion, such as nickel(II), to form the heterometallic assembly. acs.org

Another reported system is a water-soluble copper(II)-nickel(II) heterobimetallic complex, CuNi(µ-OH)(µ-OH₂)(µ-OAc)(bpy)₂₂. tandfonline.com This complex features bridging hydroxide (B78521), aqua, and acetate (B1210297) groups between the copper and nickel centers, with bipyridine ligands completing the coordination spheres and perchlorate anions balancing the charge. Such complexes are of interest for their potential as catalysts for oxidation reactions. tandfonline.com

Oximato-bridged systems also provide a platform for creating heterobimetallic dimers. Dinuclear complexes with the general formula Cu(pdmg)M(L)₂ (where M = Ni or Mn, and L is a capping ligand like terpyridine or cyclam) have been synthesized. These are formed by reacting a copper(II) complex fragment, [Cu(pdmg)], with a salt of the second metal, demonstrating the versatility of using copper complexes as precursors for more complex heterometallic structures with perchlorate counter-ions. capes.gov.br

Electronic Structure and Redox Properties of Cu(II) Complexes

The electrochemical behavior of copper(II) perchlorate complexes is of significant interest, as the Cu(II)/Cu(I) redox couple is central to the function of many copper-containing enzymes. Cyclic voltammetry is a primary tool for investigating these properties, often revealing whether redox processes are centered on the metal ion or the surrounding ligand.

Ligand-Centered and Metal-Centered Redox Processes

In most simple copper(II) perchlorate complexes, the observed redox activity is metal-centered, corresponding to the one-electron reduction of Cu(II) to Cu(I). This is seen in dicopper(II) complexes with phenoxide bridges, which display processes attributed to Cu(II)Cu(II) → Cu(II)Cu(I) and subsequently to Cu(I)Cu(I). rsc.org Similarly, reactions of this compound with certain Schiff base ligands derived from 2-pyridinecarbaldehyde can lead to a facile reduction, directly yielding stable copper(I) complexes in what is a clear metal-centered process. oup.com

However, the use of "redox-active" ligands can introduce ligand-centered redox events. These ligands can be oxidized or reduced independently of the metal center. For example, a study of β-diimine macrocyclic copper(II) complexes identified two distinct oxidation pathways: one involving electron transfer from the copper center and another involving electron transfer from the ligand, depending on the reaction conditions. ajol.info

A definitive example involves a copper(II) complex with a tridentate benzoxazole-containing aminophenol ligand. Spectroscopic and magnetic studies showed that the ligand exists in its oxidized o-iminosemiquinone radical form, which is antiferromagnetically coupled to the Cu(II) d⁹ center. Chemical oxidation of this complex was shown to be a ligand-centered process, affording a Cu(II)-iminoquinone species. researchgate.net In another study of di-Schiff base copper(II) complexes, researchers observed the expected metal-centered reduction, but also detected evidence of ligand oxidation at higher potentials. rsc.org This demonstrates that both metal- and ligand-centered processes can occur within the same complex. researchgate.netrsc.org

Quasireversible Redox Couples

Many copper(II) complexes derived from this compound exhibit a single, well-defined, quasi-reversible one-electron redox couple in cyclic voltammetry experiments. This process is assigned to the Cu(II)/Cu(I) couple. The term "quasi-reversible" indicates that the rate of electron transfer is not infinitely fast, and the reduced Cu(I) species has a reasonable stability on the timescale of the experiment.

This behavior is common across a wide range of ligand systems.

Schiff Base Complexes : Copper(II) complexes with various tetradentate Schiff-base ligands consistently show a single quasi-reversible one-electron transfer attributable to the [Cu(II)L]/[Cu(I)L]⁻ couple. researchgate.net

Imidazole Complexes : The electrochemical behavior of copper(II)-imidazole complexes, prepared from copper(II) perchlorate, shows a diffusion-controlled, quasi-reversible one-electron transfer process for the Cu²⁺/⁺ couple.

Oximato-Bridged Dimers : Strongly exchange-coupled copper(II) dimers linked by oximato bridges also display a well-defined quasi-reversible couple, which corresponds to the reduction of one of the two copper centers (Cu(II)Cu(II) + e⁻ ⇌ Cu(II)Cu(I)). ias.ac.in

The table below provides electrochemical data for representative copper(II) complexes, highlighting the quasi-reversible nature of their redox couples.

| Complex Type | Ligand | Redox Couple | E½ (V vs. SCE) | Reference |

| Mononuclear | Imidazole (1:10 Cu:ImH) | Cu(II)/Cu(I) | +0.040 | |

| Dimeric | Oximato-bridged | Cu(II)₂/Cu(II)Cu(I) | Varies | ias.ac.in |

| Mononuclear | Salen-type Schiff Base | Cu(II)/Cu(I) | Varies | researchgate.net |

Note: The exact potential values are highly dependent on the specific ligand structure and experimental conditions (solvent, supporting electrolyte).

Mechanistic Investigations and Reaction Dynamics Involving Cupric Perchlorate

Catalytic Reaction Mechanisms

The catalytic prowess of cupric perchlorate (B79767) is evident in a variety of chemical transformations. The mechanisms underlying this catalysis are diverse, involving different modes of substrate activation and reaction pathways.

Cupric perchlorate serves as an effective catalyst in several organic reactions, proceeding through distinct mechanistic pathways. It has been demonstrated to be a highly efficient catalyst for the acetylation of alcohols, phenols, amines, and thiols using acetic anhydride (B1165640) under solvent-free conditions. researchgate.net The catalytic cycle likely involves the coordination of the carbonyl oxygen of acetic anhydride to the Lewis acidic Cu(II) center, which enhances the electrophilicity of the acetyl group and facilitates nucleophilic attack by the substrate.

In other transformations, this compound facilitates multi-component reactions. For instance, it catalyzes the synthesis of polyhydroquinolines via a four-component condensation. The mechanism in such reactions involves the initial activation of carbonyl compounds by the copper(II) ion, followed by a cascade of reactions including Knoevenagel condensation and Michael addition. The role of the catalyst is to orchestrate the sequence of bond formations by activating the appropriate functional groups.

Furthermore, this compound is involved in oxidative reactions. Its ability to catalyze the oxidative cleavage of DNA has been noted, suggesting a mechanism that likely involves the generation of reactive oxygen species or direct interaction with the DNA backbone.

This compound is a catalyst for the homogeneous activation of molecular hydrogen in aqueous solutions. researchgate.net This process is crucial for various reduction reactions. The mechanism involves the formation of a copper-hydride intermediate, which then acts as the reducing agent. cdnsciencepub.comtandfonline.com

The activation of H₂ by the aquated cupric ion, Cu²⁺(aq), is the rate-determining step, forming a transient copper hydride species (CuH⁺). researchgate.netcdnsciencepub.com This step is represented by the following equilibrium:

Cu²⁺ + H₂ ⇌ CuH⁺ + H⁺

The proposed mechanistic steps for the Cu²⁺-catalyzed reduction of Cr(VI) by H₂ are:

Hydrogen Activation (Slow): Cu²⁺ + H₂ → CuH⁺ + H⁺